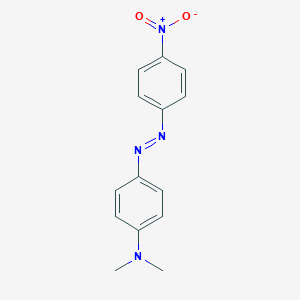

4'-Nitro-4-dimethylaminoazobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFRFLVWCKLQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062464 | |

| Record name | Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-74-9 | |

| Record name | N,N-Dimethyl-4-[2-(4-nitrophenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-4-(2-(4-nitrophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Nitro-4-dimethylaminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-dimethylamino-4'-nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the physicochemical properties of 4-dimethylamino-4'-nitroazobenzene, an azobenzene dye distinguished by its significant solvatochromic and photochromic characteristics. This document is structured to deliver in-depth insights for its application in advanced research and development.

Core Molecular Structure and Synthetic Pathway

4-dimethylamino-4'-nitroazobenzene is an organic molecule featuring a diarylazo framework.[1] The structure is characterized by an electron-donating dimethylamino group (-N(CH₃)₂) at the 4-position of one phenyl ring and a potent electron-withdrawing nitro group (-NO₂) at the 4'-position of the second phenyl ring.[1] This distinct "push-pull" electronic configuration is the primary determinant of its profound optical properties.

The synthesis of this compound is typically achieved through a diazo coupling reaction, a cornerstone of azo dye chemistry. The process is outlined below:

Step 1: Diazotization of 4-nitroaniline 4-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at reduced temperatures (0–5 °C) to yield the 4-nitrobenzenediazonium salt.

Step 2: Azo Coupling The diazonium salt, a potent electrophile, is then introduced to N,N-dimethylaniline. The subsequent electrophilic aromatic substitution reaction, predominantly at the para-position of the N,N-dimethylaniline, results in the formation of 4-dimethylamino-4'-nitroazobenzene.

Figure 1: Synthetic workflow for 4-dimethylamino-4'-nitroazobenzene.

Spectroscopic and Photophysical Properties

The pronounced coloration and dynamic optical behavior of 4-dimethylamino-4'-nitroazobenzene are direct manifestations of its electronic structure.

Solvatochromism and UV-Visible Spectroscopy

A defining feature of this molecule is its strong solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent.[2] This is readily observed in its UV-Visible absorption spectrum. The primary absorption band, corresponding to a π-π* transition, exhibits a bathochromic shift (red shift) as the solvent polarity increases.[2][3] This positive solvatochromism indicates that the excited state is more polar than the ground state, a consequence of intramolecular charge transfer (ICT) from the dimethylamino to the nitro group upon photoexcitation.[4][5]

Table 1: Physicochemical Properties of 4-dimethylamino-4'-nitroazobenzene

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₄O₂ | [1][6] |

| Molar Mass | 270.29 g/mol | [1][7] |

| Melting Point | ~229 °C | [7] |

| Appearance | Orange to Dark Purple Powder/Crystal | [7] |

| Water Solubility | 0.5406 µg/L at 25 °C | [7] |

Photoisomerization

Common to azobenzene derivatives, 4-dimethylamino-4'-nitroazobenzene undergoes reversible trans-cis photoisomerization upon irradiation with light of appropriate wavelengths.[8][9][10] The thermodynamically more stable trans isomer can be converted to the cis isomer, which can then revert to the trans form either thermally or by irradiation with a different wavelength of light.[8][9] This process is the foundation for its use in molecular switches and other photoresponsive materials. The isomerization from the planar trans state to the non-planar cis state induces significant changes in the molecule's geometry and, consequently, its bulk properties.[11]

Figure 2: Reversible trans-cis photoisomerization pathway.

Experimental Protocol: Spectroscopic Analysis

Synthesis and Purification (Conceptual Outline)

A suspension of 4-nitro-4'-(dimethylamino)azobenzene in ethanol can be used as a starting point for further reactions, such as reduction of the nitro group.[12] For purification, techniques like recrystallization from appropriate solvents are standard.

UV-Visible Spectroscopic Characterization

Objective: To determine the absorption maxima in solvents of varying polarity.

Procedure:

-

Prepare dilute solutions of 4-dimethylamino-4'-nitroazobenzene in a series of solvents with a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, methanol).

-

Record the UV-Visible absorption spectrum for each solution over a wavelength range of approximately 350-700 nm.

-

Identify the wavelength of maximum absorbance (λmax) for each solvent.

-

Correlate the observed λmax with the polarity of the solvent to demonstrate the solvatochromic effect.

Key Applications in Research and Development

The unique physicochemical profile of 4-dimethylamino-4'-nitroazobenzene underpins its use in several advanced applications:

-

Nonlinear Optical (NLO) Materials: The significant change in dipole moment between the ground and excited states makes it a strong candidate for second-order NLO applications.[13] Controlling the molecular arrangement in the solid state is critical for enhancing NLO performance.[13]

-

Molecular Switches: The reversible photoisomerization allows for the development of light-controlled molecular switches for various applications, including data storage and smart materials.

-

Probes for Material Science: Its sensitivity to the local environment makes it a useful probe for studying the properties of polymers and other materials.[3]

References

- 1. 4'-Nitro-4-dimethylaminoazobenzene | C14H14N4O2 | CID 17225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvatochromism - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- [webbook.nist.gov]

- 7. This compound | 2491-74-9 [chemicalbook.com]

- 8. Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: Elucidating the Molecular Fingerprint of a Quintessential Azo Dye

An In-depth Technical Guide to the Spectral Data of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline

N,N-dimethyl-4-((4-nitrophenyl)azo)aniline is a prominent member of the azo dye class of molecules, characterized by the azo functional group (R-N=N-R') bridging two aromatic rings. This particular structure, featuring a potent electron-donating dimethylamino group and a strong electron-withdrawing nitro group at opposite ends of the conjugated system, establishes it as a classic "push-pull" chromophore. This electronic arrangement is not only responsible for its intense color but also makes it a subject of interest in fields like nonlinear optics and materials science.[1]

A comprehensive understanding of any chemical entity for research or development purposes necessitates its unambiguous structural characterization. This is achieved by employing a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide provides an in-depth analysis of the spectral data of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline, including UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Our approach moves beyond a mere presentation of data, focusing instead on the causal relationships between the molecule's structure and its spectral output, thereby offering field-proven insights for the practicing scientist.

Caption: Molecular structure of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like azo dyes, the most significant absorptions are typically the π→π* transitions, which are intense and occur in the visible range, giving the compound its color. Weaker n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, may also be observed.[2]

The spectrum of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline is dominated by a broad, intense absorption band in the visible region. This is the result of the extensive π-conjugated system that spans the entire molecule, from the electron-donating dimethylamino group to the electron-withdrawing nitro group. This "push-pull" effect lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

Data Summary: UV-Vis Spectroscopy

| Parameter | Value | Solvent | Interpretation |

|---|---|---|---|

| λmax | ~450-490 nm | Common organic solvents (e.g., Ethanol, DMF) | Intense π→π* transition of the extended conjugated system. Responsible for the compound's deep color. |

| UV bands | Weaker bands in the UV region | Common organic solvents | π→π* transitions localized on the individual aromatic rings.[2] |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol) at a concentration of ~1 mg/mL. From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.

-

Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Rinse the cuvette with the dilute analyte solution, then fill it and place it back into the instrument.

-

Data Acquisition: Acquire the absorption spectrum of the sample. The instrument software will plot absorbance versus wavelength.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record its value.

Caption: Workflow for acquiring a standard UV-Vis spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. It works by measuring the absorption of IR radiation at frequencies that correspond to the molecule's specific vibrational modes (stretching, bending, etc.).[3] The IR spectrum of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline provides clear evidence for its key structural components.

The most diagnostic signals are the two intense bands from the nitro (NO₂) group.[4] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[4][5] The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching bands in the 1600-1400 cm⁻¹ region.[6]

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

|---|---|---|---|

| 1550-1475 | Strong | Asymmetric NO₂ Stretch | The highly polar N-O bonds lead to a large change in dipole moment during this vibration, resulting in a very strong absorption.[4][7] |

| 1360-1290 | Strong | Symmetric NO₂ Stretch | Also a very strong and characteristic band for aromatic nitro compounds.[4][5] |

| ~1600, ~1500 | Medium | Aromatic C=C In-Ring Stretch | These absorptions are characteristic of the benzene ring skeleton.[6] |

| ~1400 | Medium-Weak | -N=N- Stretch | The azo stretch can be weak and is often obscured by other bands, particularly the aromatic C=C stretches. |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Indicates the presence of hydrogens attached directly to the aromatic rings.[6] |

| ~1350 | Medium | C-N Stretch (Aryl-N) | Corresponds to the stretching of the bond between the aromatic carbon and the nitrogen of the dimethylamino group. |

Experimental Protocol: KBr Pellet Method for IR Spectroscopy

-

Sample Preparation: Grind a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The transparency is critical to allow IR radiation to pass through.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) to identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectrum

The ¹H NMR spectrum of this molecule is highly characteristic due to its symmetry. It features two distinct aromatic regions, each corresponding to one of the para-substituted rings.[8] This substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets.[9][10]

-

Ring A (Nitro-substituted): The electron-withdrawing nitro group strongly deshields the adjacent protons, shifting their signals significantly downfield.

-

Ring B (Dimethylamino-substituted): The electron-donating dimethylamino group shields the adjacent protons, shifting their signals upfield relative to unsubstituted benzene.[10]

-

Methyl Protons: The six protons of the two methyl groups are chemically equivalent and appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Data Summary: ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.1-8.3 | Doublet (d) | 2H | Protons ortho to -NO₂ | Strong deshielding by the electron-withdrawing nitro group. |

| ~7.8-8.0 | Doublet (d) | 2H | Protons meta to -NO₂ | Deshielded by proximity to the azo and nitro groups. |

| ~7.7-7.9 | Doublet (d) | 2H | Protons ortho to -N=N- (on dimethylaniline ring) | Deshielded by the azo group. |

| ~6.7-6.9 | Doublet (d) | 2H | Protons meta to -N=N- (on dimethylaniline ring) | Shielded by the strong electron-donating -N(CH₃)₂ group. |

| ~3.1 | Singlet (s) | 6H | -N(CH₃)₂ | Equivalent methyl protons with no adjacent proton coupling. |

Note: The exact chemical shifts can vary slightly based on the solvent and instrument frequency. The coupling constant (J) for the aromatic doublets is typically around 8-9 Hz, characteristic of ortho-coupling in a para-substituted ring.[9]

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, fewer than 14 signals are expected. Carbons directly attached to electronegative atoms (N, O) or involved in the extended π-system will appear further downfield.

Data Summary: ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~153-156 | C-N(CH₃)₂ | Quaternary carbon attached to the electron-donating amino group. |

| ~148-150 | C-NO₂ | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |

| ~145-147 | C-N=N (both rings) | Quaternary carbons attached to the azo linkage. |

| ~125 | CH (ortho to -NO₂) | Aromatic CH deshielded by the nitro group. |

| ~123 | CH (meta to -NO₂) | Aromatic CH. |

| ~122 | CH (ortho to -N=N-) | Aromatic CH on the dimethylaniline ring. |

| ~111 | CH (meta to -N=N-) | Aromatic CH strongly shielded by the -N(CH₃)₂ group. |

| ~40 | -N(CH₃)₂ | Aliphatic carbon of the methyl groups. |

Note: Assignments are based on typical chemical shifts for substituted benzenes and can be definitively confirmed with 2D NMR experiments.[6]

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Set the parameters for the ¹H experiment (e.g., number of scans, pulse width, acquisition time). A standard ¹H spectrum can often be acquired in a few minutes.

-

¹³C NMR Acquisition: Set the parameters for the ¹³C experiment. As ¹³C has a low natural abundance and gyromagnetic ratio, more scans and a longer acquisition time are required (from 30 minutes to several hours). Proton decoupling is typically used to simplify the spectrum to singlets.

-

Data Processing: After acquisition, perform a Fourier transform on the raw data (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

-

Data Analysis: Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and splitting patterns to assign the signals. Analyze the chemical shifts in the ¹³C spectrum to identify the carbon environments.

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information. For N,N-dimethyl-4-((4-nitrophenyl)azo)aniline (C₁₄H₁₄N₄O₂), the molecular weight is 270.29 g/mol .[11]

In Electron Ionization (EI) MS, the most prominent peak is often the molecular ion (M⁺), which corresponds to the intact molecule having lost one electron. The spectrum will also show several fragment ions resulting from the cleavage of weaker bonds within the molecule.

Data Summary: Electron Ionization Mass Spectrometry

| m/z | Ion | Interpretation |

|---|---|---|

| 270 | [M]⁺ | Molecular Ion. Confirms the molecular weight of the compound. |

| 148 | [C₈H₁₀N₂]⁺ | Fragment from cleavage of the azo bond, corresponding to the dimethylaniline radical cation. |

| 122 | [C₆H₄NO₂]⁺ | Fragment from cleavage of the azo bond, corresponding to the nitrophenyl radical cation. |

| 120 | [C₈H₁₀N]⁺ | Fragment from the dimethylaniline portion, likely loss of N₂. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |

Source: Data adapted from NIST Chemistry WebBook.[11]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a radical cation (M⁺).

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum (relative intensity vs. m/z) is analyzed to identify the molecular ion peak and interpret the major fragmentation patterns.

Conclusion

The collective data from UV-Vis, IR, NMR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile of N,N-dimethyl-4-((4-nitrophenyl)azo)aniline. The UV-Vis spectrum confirms its nature as a strong chromophore, IR spectroscopy identifies its key functional groups (nitro, aromatic rings), NMR spectroscopy elucidates the exact proton and carbon framework, and mass spectrometry confirms its molecular weight and elemental composition. Together, these techniques allow for the unequivocal identification and characterization of the molecule, providing researchers and drug development professionals with the foundational data required for further application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. fiveable.me [fiveable.me]

- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 11. Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- [webbook.nist.gov]

An In-Depth Technical Guide to the Thermal Stability of 4'-Nitro-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4'-Nitro-4-dimethylaminoazobenzene

This compound, with the chemical formula C14H14N4O2 and a molecular weight of 270.29 g/mol , is an organic compound characterized by an azobenzene core substituted with a dimethylamino group (an electron-donating group) and a nitro group (an electron-withdrawing group) at the 4 and 4' positions, respectively.[1] This "push-pull" electronic structure is responsible for its characteristic deep red color and its use as a dye.[2] The molecule's stability under thermal stress is a critical parameter for its application in various fields, including materials science and as a chemical intermediate. Understanding its thermal decomposition is paramount for ensuring safe handling, predicting shelf-life, and controlling reaction conditions where it might be utilized.

Chemical Structure:

Caption: Molecular structure of this compound.

Theoretical Framework of Thermal Decomposition

The thermal degradation of azo compounds is primarily initiated by the cleavage of the azo bond (-N=N-), which is the weakest bond in the molecule. The presence of substituents on the aromatic rings significantly influences the decomposition temperature and mechanism. In the case of this compound, the electron-donating dimethylamino group and the electron-withdrawing nitro group have opposing effects on the electron density of the azo linkage, which can affect its stability.

The decomposition is expected to proceed via a free-radical mechanism. Upon heating, the N=N bond homolytically cleaves, generating two radical species. These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, fragmentation, and recombination, leading to a complex mixture of smaller, more volatile products.

Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are key parameters to determine.

Expected TGA Profile (Hypothetical):

Based on data from similar azobenzene derivatives, a single-step decomposition is anticipated. The onset of significant mass loss is likely to occur above its melting point (229-234 °C), with the main decomposition event happening in the range of 250-400 °C. The final residual mass at 600 °C is expected to be minimal, indicating complete decomposition into volatile products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole in the lid may be used to allow for the escape of gaseous decomposition products.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Expected DSC Profile (Hypothetical):

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the compound around 229-234 °C. This will be followed by a broad exothermic peak at higher temperatures (likely in the 250-400 °C range), indicating that the decomposition process is energetically favorable and releases heat.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Technique | Expected Value | Significance |

| Melting Point (T_m) | DSC | ~232 °C | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (T_onset) | TGA | ~250 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temp (T_peak) | TGA (DTG) | ~320 °C | The temperature of the maximum rate of decomposition. |

| Decomposition Enthalpy (ΔH_d) | DSC | Exothermic | Indicates that the decomposition process releases energy. |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the thermal decomposition products of a material. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Rapidly heat the sample to a temperature within the decomposition range determined by TGA (e.g., 350 °C) in an inert atmosphere.

-

GC Separation: The volatile pyrolysis products are transferred to a GC column and separated based on their boiling points and polarity. A typical column would be a non-polar or medium-polarity capillary column.

-

MS Detection: The separated components are introduced into a mass spectrometer, which provides mass spectra for their identification by comparison with spectral libraries (e.g., NIST).

Proposed Thermal Decomposition Pathway

Based on the principles of azo compound decomposition and the expected pyrolysis products of the substituent groups, a plausible decomposition pathway for this compound is proposed below.

Caption: Proposed thermal decomposition pathway of this compound.

The primary decomposition event is the cleavage of the central azo bond, releasing nitrogen gas and forming two distinct aromatic radicals. These radicals are highly unstable and will readily abstract hydrogen atoms from other molecules or undergo further fragmentation. The expected primary stable products are N,N-dimethylaniline and nitrobenzene. At higher temperatures, these primary products can further decompose. For instance, nitrobenzene can decompose to produce nitrogen oxides (NOx), and N,N-dimethylaniline can undergo demethylation and ring-opening reactions.

Safety and Handling Considerations

Given the exothermic nature of its decomposition and the potential for gas evolution, caution should be exercised when heating this compound, especially in a closed system. The decomposition products, including aromatic amines and nitrogen oxides, are hazardous and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While specific experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from the analysis of similar "push-pull" azo compounds and the known decomposition pathways of its constituent functional groups. The methodologies of TGA, DSC, and Py-GC-MS provide a robust framework for the empirical determination of its thermal properties. The proposed decomposition pathway, initiated by the cleavage of the azo bond, serves as a valuable model for predicting the degradation products and understanding the overall thermal stability of this and related azo dyes. This guide provides the necessary theoretical background and practical protocols to enable researchers to safely and effectively investigate the thermal characteristics of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Dimethylamino-4'-nitroazobenzene in Organic Solvents

Introduction: The Significance of 4-Dimethylamino-4'-nitroazobenzene and its Solubility

4-Dimethylamino-4'-nitroazobenzene is a prominent member of the "push-pull" azobenzene family, characterized by an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of the azobenzene scaffold. This molecular architecture imparts significant solvatochromism, meaning its color is dependent on the polarity of the solvent. This property makes it a valuable probe for investigating solvent polarity and has led to its use in various applications, including as a component in nonlinear optical materials and as a model compound for studying isomerization processes.

Understanding the solubility of 4-dimethylamino-4'-nitroazobenzene in organic solvents is paramount for its effective utilization. Solubility data is critical for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and for purification techniques such as recrystallization.

-

Formulation: Developing stable and effective formulations for various applications, including in drug delivery systems or as a component in advanced materials.

-

Analytical Methods: Choosing suitable solvents for spectroscopic analysis and other characterization techniques.

-

Predictive Modeling: Providing empirical data to develop and validate thermodynamic models for predicting the solubility of related compounds.

Physicochemical Properties of 4-Dimethylamino-4'-nitroazobenzene

A foundational understanding of the physicochemical properties of 4-dimethylamino-4'-nitroazobenzene is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₄N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 270.29 g/mol | --INVALID-LINK-- |

| Appearance | Deep red to orange-brown crystalline powder | --INVALID-LINK-- |

| Melting Point | 229-234 °C | --INVALID-LINK-- |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-] | --INVALID-LINK-- |

| InChI | InChI=1S/C14H14N4O2/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20/h3-10H,1-2H3 | --INVALID-LINK-- |

Experimental Determination of Solubility: A Validated Protocol

The absence of a comprehensive, publicly available dataset on the solubility of 4-dimethylamino-4'-nitroazobenzene necessitates a reliable experimental methodology for its determination. The following protocol, based on the widely accepted shake-flask method coupled with UV-Vis spectrophotometry, provides a robust and self-validating system for generating accurate solubility data.

Principle of the Method

The shake-flask method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique. Given the strong chromophore of 4-dimethylamino-4'-nitroazobenzene, UV-Vis spectrophotometry is an ideal, sensitive, and accurate method for quantification.

Experimental Workflow

Caption: Experimental workflow for the determination of solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

4-Dimethylamino-4'-nitroazobenzene (high purity)

-

Organic solvents of analytical grade (e.g., methanol, ethanol, acetone, chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis spectrophotometer and cuvettes

Protocol:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 4-dimethylamino-4'-nitroazobenzene in the solvent of interest at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations that span the expected absorbance range.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for 4-dimethylamino-4'-nitroazobenzene in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of 4-dimethylamino-4'-nitroazobenzene to a series of scintillation vials. An amount that ensures a visible excess of undissolved solid after equilibration is sufficient.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the predetermined λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of 4-dimethylamino-4'-nitroazobenzene in the specific solvent at the experimental temperature.

-

The Underlying Science: Solvent-Solute Interactions and their Impact on Solubility

The solubility of 4-dimethylamino-4'-nitroazobenzene is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent molecules.

The key factors influencing the solubility of this "push-pull" azobenzene are:

-

Polarity: The significant dipole moment of 4-dimethylamino-4'-nitroazobenzene, arising from its electron-donating and electron-withdrawing substituents, dictates its preference for polar solvents. Polar solvents can effectively solvate the polar regions of the molecule, overcoming the crystal lattice energy of the solid.

-

Hydrogen Bonding: While 4-dimethylamino-4'-nitroazobenzene does not possess strong hydrogen bond donors, the nitrogen atoms of the azo group and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the solute, enhancing solubility.

-

Van der Waals Forces: Nonpolar solvents primarily interact with the aromatic rings of the azobenzene through weaker London dispersion forces. Consequently, the solubility in nonpolar solvents like hexane is expected to be significantly lower.

-

Solvent-Solute Dielectric Interactions: The dielectric constant of the solvent plays a crucial role in stabilizing the charge separation in the ground and excited states of "push-pull" molecules, which can influence their solubility.

Caption: Key intermolecular interactions influencing solubility.

Expected Solubility Trends and Data Presentation

Based on the principles outlined above, a general trend in the solubility of 4-dimethylamino-4'-nitroazobenzene in common organic solvents can be predicted. The solubility is expected to be highest in polar aprotic solvents like DMF and DMSO, followed by polar protic solvents like alcohols, and significantly lower in nonpolar solvents.

For clear and comparative analysis, the experimentally determined solubility data should be presented in a structured table:

| Solvent | Solvent Polarity Index (Reichardt) | Dielectric Constant (ε) | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |

| Dimethyl Sulfoxide (DMSO) | 0.444 | 46.7 | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | 0.386 | 36.7 | Experimental Value | Calculated Value |

| Acetone | 0.355 | 20.7 | Experimental Value | Calculated Value |

| Ethanol | 0.654 | 24.5 | Experimental Value | Calculated Value |

| Methanol | 0.762 | 32.7 | Experimental Value | Calculated Value |

| Chloroform | 0.259 | 4.8 | Experimental Value | Calculated Value |

| Toluene | 0.099 | 2.4 | Experimental Value | Calculated Value |

| n-Hexane | 0.009 | 1.9 | Experimental Value | Calculated Value |

Note: The Solvent Polarity Index and Dielectric Constant values are provided for correlation and interpretation of the experimental results.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-dimethylamino-4'-nitroazobenzene in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and accurate quantitative solubility data. This information is crucial for the effective application of this important solvatochromic dye in various scientific and industrial fields. A thorough understanding of the underlying solvent-solute interactions, as discussed herein, will further empower scientists to make informed decisions regarding solvent selection and to predict the behavior of this and related compounds in different chemical environments.

An In-depth Technical Guide to the Crystal Structure of 4'-Nitro-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitro-4-dimethylaminoazobenzene is a prominent member of the "push-pull" azobenzene family, characterized by an electron-donating group (dimethylamino) at one end of the aromatic system and an electron-withdrawing group (nitro) at the other. This electronic asymmetry imparts significant solvatochromic, photochromic, and nonlinear optical properties to the molecule, making it a subject of considerable interest in materials science and drug development.[1] Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for elucidating structure-property relationships and for the rational design of novel materials and therapeutics. This guide provides a comprehensive technical overview of the crystal structure of this compound, detailing its molecular geometry, intermolecular interactions, and the experimental methodology used for its determination.

Molecular and Crystal Structure

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction and reported by Adams, et al. in Acta Crystallographica Section E in 2004.[2] The compound crystallizes in the monoclinic space group P2₁/c.[2]

Molecular Geometry

The molecule adopts a trans configuration about the central azo (-N=N-) linkage, which is the thermodynamically more stable isomer.[2] The overall molecular skeleton is nearly planar, a feature that facilitates extensive π-electron delocalization across the molecule. This planarity is crucial for its characteristic optical properties. The dihedral angle between the two phenyl rings is minimal, contributing to the conjugated system.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄N₄O₂ |

| Molecular Weight | 270.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.590 Å |

| b | 10.532 Å |

| c | 8.101 Å |

| α | 90° |

| β | 100.248° |

| γ | 90° |

| Volume | 637.5 ų |

| Z | 2 |

Data sourced from the Crystallography Open Database, COD ID: 2203158[2]

Intermolecular Interactions and Crystal Packing

The packing of this compound molecules in the crystal lattice is primarily governed by a combination of weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions.

-

C-H···O Hydrogen Bonds: These interactions occur between the hydrogen atoms of the phenyl rings and the oxygen atoms of the nitro groups on adjacent molecules. These hydrogen bonds, although weak, play a significant role in the directional organization of the molecules, leading to the formation of zigzag chains within the crystal structure.

-

π-π Stacking: The near-planar aromatic rings of adjacent molecules engage in π-π stacking interactions. These interactions are a dominant feature in the crystal packing, resulting in the formation of extended molecular stacks. The interplay of these stacking forces contributes significantly to the stability of the crystal lattice.

The combination of these intermolecular forces results in a well-ordered, three-dimensional supramolecular architecture.

Experimental Protocols

The determination of the crystal structure of this compound relies on the successful execution of two key experimental phases: synthesis and single-crystal X-ray diffraction.

Synthesis of this compound

A standard and reliable method for the synthesis of this compound is through a diazonium coupling reaction. This involves the diazotization of p-nitroaniline followed by its electrophilic aromatic substitution reaction with N,N-dimethylaniline.

Step 1: Diazotization of p-Nitroaniline

-

In a flask, dissolve 1.38 g of p-nitroaniline in a solution of 2 mL of concentrated sulfuric acid diluted in 10 mL of water. Gentle heating may be required to facilitate dissolution.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate vessel, prepare a solution of 0.69 g of sodium nitrite in 2 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a change in the appearance of the solution.

Step 2: Azo Coupling with N,N-Dimethylaniline

-

In a separate beaker, dissolve 1.21 g of N,N-dimethylaniline in 10 mL of 1 M hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the chilled N,N-dimethylaniline solution with vigorous stirring. A brightly colored precipitate of this compound will form immediately.

-

After the addition is complete, make the solution basic by slowly adding 1 M sodium hydroxide until the pH is approximately 8-9. This ensures the complete precipitation of the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be performed to obtain high-purity crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Workflow

The following protocol outlines the typical steps involved in determining the crystal structure of a small organic molecule like this compound.

-

Crystal Selection and Mounting: A high-quality single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are collected by a detector, generating a unique diffraction pattern.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or the Patterson function.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. A detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions is then performed.

Visualization of the Molecular Structure and Packing

The following diagram illustrates the molecular structure of this compound and highlights the key intermolecular interactions that dictate its crystal packing.

Conclusion

The crystal structure of this compound reveals a well-defined arrangement of nearly planar molecules in a monoclinic lattice. The packing is stabilized by a network of weak C-H···O hydrogen bonds and significant π-π stacking interactions. This detailed structural understanding is fundamental for researchers in materials science and medicinal chemistry, providing a solid foundation for the design of new photoresponsive materials, nonlinear optical devices, and targeted therapeutic agents. The protocols outlined in this guide offer a practical framework for the synthesis and crystallographic analysis of this and similar "push-pull" azobenzene derivatives.

References

The Solvatochromic Behavior of 4-Dimethylamino-4'-nitroazobenzene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the solvatochromic behavior of 4-dimethylamino-4'-nitroazobenzene, a quintessential "push-pull" azo dye. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular underpinnings of its solvent-dependent color changes, offers detailed experimental protocols for its characterization, and discusses its applications as a probe for microenvironmental polarity. By integrating theoretical principles with practical methodologies, this guide serves as an authoritative resource for harnessing the unique photophysical properties of this versatile chromophore.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical compound changes with the polarity of the solvent in which it is dissolved.[1] This change in color is a direct consequence of the differential solvation of the ground and excited electronic states of the solvatochromic molecule. The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all influence the extent of the spectral shift.[1] This property makes solvatochromic dyes invaluable tools for probing the polarity of microenvironments, a critical parameter in fields ranging from materials science to drug delivery.

4-Dimethylamino-4'-nitroazobenzene is a classic example of a solvatochromic dye. Its molecular structure features an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a conjugated π-system. This "push-pull" architecture gives rise to a significant intramolecular charge transfer (ICT) upon photoexcitation, making its absorption spectrum highly sensitive to the surrounding solvent environment.

Molecular Mechanism: The Role of Intramolecular Charge Transfer (ICT)

The solvatochromism of 4-dimethylamino-4'-nitroazobenzene is fundamentally driven by a change in the molecule's dipole moment upon absorption of light. The ground state of the molecule is relatively nonpolar, with a localized electron density. However, upon excitation by light, there is a significant transfer of electron density from the electron-donating dimethylamino group to the electron-withdrawing nitro group through the azobenzene bridge.[2] This excited state is significantly more polar than the ground state.

The energy of the ground and excited states is influenced by the polarity of the surrounding solvent. Polar solvents will stabilize both the ground and excited states through dipole-dipole interactions. However, the stabilization of the more polar excited state is more pronounced.[2] This differential stabilization leads to a decrease in the energy gap between the ground and excited states in more polar solvents. Consequently, less energy is required for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths, or a "red shift") in the absorption maximum (λmax). This phenomenon is known as positive solvatochromism.

The following diagram illustrates the intramolecular charge transfer process:

Caption: Intramolecular charge transfer in 4-dimethylamino-4'-nitroazobenzene.

Experimental Characterization of Solvatochromic Behavior

A systematic investigation of the solvatochromic behavior of 4-dimethylamino-4'-nitroazobenzene involves measuring its UV-Vis absorption spectrum in a series of solvents with varying polarities.

Synthesis of 4-Dimethylamino-4'-nitroazobenzene

While commercially available, 4-dimethylamino-4'-nitroazobenzene can be synthesized via a diazo coupling reaction. A typical procedure involves the diazotization of 4-nitroaniline followed by coupling with N,N-dimethylaniline. While a detailed synthesis for the direct precursor to 4-amino-4'-(dimethylamino)azobenzene is available, the general principle for the target compound is analogous.[3]

Experimental Protocol for Measuring Solvatochromic Shifts

This protocol outlines a robust and self-validating methodology for quantifying the solvatochromic shifts of 4-dimethylamino-4'-nitroazobenzene.

Materials:

-

4-Dimethylamino-4'-nitroazobenzene

-

A selection of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of 4-dimethylamino-4'-nitroazobenzene and dissolve it in a suitable solvent (e.g., acetone) to prepare a concentrated stock solution (e.g., 1 mM). The choice of solvent for the stock solution is critical; it must be able to dissolve the dye readily and be miscible with all other solvents to be tested.

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) by transferring a calculated volume of the stock solution into a volumetric flask and diluting to the mark with the respective solvent. This ensures the same concentration of the dye in each solvent, allowing for direct comparison of molar absorptivity.

-

Spectroscopic Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range that covers the visible spectrum (e.g., 350-700 nm).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of each working solution in a 1 cm path length quartz cuvette.

-

-

Data Analysis:

-

For each spectrum, determine the wavelength of maximum absorbance (λmax).

-

Tabulate the λmax values for the dye in each solvent.

-

Correlate the observed λmax values with established solvent polarity scales.

-

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for solvatochromism analysis.

Data Analysis and Correlation with Solvent Polarity Scales

The solvatochromic shifts of 4-dimethylamino-4'-nitroazobenzene can be quantified by correlating the absorption maxima (λmax) or the corresponding transition energies (ET) with empirical solvent polarity scales. Two of the most widely used scales are the Kamlet-Taft parameters and the Reichardt's ET(30) scale.

Kamlet-Taft Parameters

The Kamlet-Taft solvatochromic relationship dissects solvent polarity into three contributing factors:[4][5][6]

-

π *: A measure of the solvent's dipolarity/polarizability.

-

α : A measure of the solvent's hydrogen-bond donating (HBD) ability.

-

β : A measure of the solvent's hydrogen-bond accepting (HBA) ability.

The relationship is expressed as:

ν = ν0 + sπ* + aα + bβ

where ν is the wavenumber of the absorption maximum, ν0 is the wavenumber in a reference solvent, and s, a, and b are solute-dependent coefficients that describe its sensitivity to each solvent parameter.

Reichardt's ET(30) Scale

The ET(30) scale is based on the solvatochromism of a specific pyridinium-N-phenolate betaine dye, known as Reichardt's dye.[7] The ET(30) value is the molar transition energy (in kcal/mol) of this dye in a given solvent. It provides a single, comprehensive measure of a solvent's ionizing power.

Quantitative Data for 4-Dimethylamino-4'-nitroazobenzene

The following table summarizes the absorption maxima (λmax) of 4-dimethylamino-4'-nitroazobenzene in a range of solvents, along with their corresponding Kamlet-Taft parameters and ET(30) values.

| Solvent | λmax (nm) | π* | α | β | ET(30) (kcal/mol) |

| Cyclohexane | 397 | 0.00 | 0.00 | 0.00 | 31.2 |

| Toluene | 410 | 0.54 | 0.00 | 0.11 | 33.9 |

| Chloroform | 418 | 0.58 | 0.44 | 0.00 | 39.1 |

| Acetone | 411 | 0.71 | 0.08 | 0.48 | 42.2 |

| Ethanol | 406 | 0.54 | 0.83 | 0.77 | 51.9 |

| Methanol | 415 | 0.60 | 0.93 | 0.62 | 55.5 |

| Water | 440 | 1.09 | 1.17 | 0.18 | 63.1 |

Note: The λmax values are compiled from various sources and may exhibit slight variations due to differences in experimental conditions.[8][9] The solvent polarity parameters are from established databases.[7][10]

A plot of the transition energy (ET = 28591/λmax) against the ET(30) values typically shows a linear correlation, confirming the positive solvatochromism of the dye.

Applications in Drug Development

The sensitivity of solvatochromic dyes like 4-dimethylamino-4'-nitroazobenzene to their local environment makes them powerful tools in drug development and formulation science.[11][12]

-

Probing Drug-Carrier Interactions: These dyes can be used to study the polarity of microenvironments within drug delivery systems such as micelles, liposomes, and polymer nanoparticles.[13] By observing the solvatochromic shift of the dye encapsulated within these carriers, researchers can gain insights into the location and interactions of the drug with the carrier matrix.

-

Monitoring Protein Binding and Conformation: Covalently attaching solvatochromic probes to proteins allows for the monitoring of changes in the local environment upon ligand binding or conformational changes.[12] This can be valuable in high-throughput screening for drug candidates that bind to specific protein targets.

-

Assessing Membrane Fluidity and Polarity: In cell-based assays, solvatochromic dyes can be used to probe the fluidity and polarity of cellular membranes. Changes in these properties can be indicative of cellular stress or the effects of drug treatment.[14]

Conclusion

4-Dimethylamino-4'-nitroazobenzene stands as a robust and versatile tool for the study of solvent polarity and molecular interactions. Its pronounced positive solvatochromism, driven by a significant intramolecular charge transfer, allows for a sensitive readout of the microenvironment. The experimental protocols and data analysis frameworks presented in this guide provide a solid foundation for researchers to effectively utilize this dye in their investigations. As the demand for a deeper understanding of molecular-level interactions in complex systems continues to grow, the applications of solvatochromic probes like 4-dimethylamino-4'-nitroazobenzene in drug development and beyond are poised to expand further.

References

- 1. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 2. Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. Kamlet-Taft solvent parameters [stenutz.eu]

- 6. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 7. zipse.cup.uni-muenchen.de [zipse.cup.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. Kamlet-Taft solvent parameters [stenutz.eu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solvatochromism and Electroabsorption Studies of Drug Carriers | Scientific.Net [scientific.net]

- 14. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photoisomerization Mechanism of 4'-Nitro-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the photoisomerization mechanism of 4'-Nitro-4-dimethylaminoazobenzene (NDAB), a canonical "push-pull" azobenzene derivative. By dissecting the underlying photophysical and photochemical principles, this document aims to equip researchers with the foundational knowledge required for the rational design and application of photoswitchable molecules in fields such as photopharmacology and materials science.

Introduction: The Power of a Push-Pull Photoswitch

This compound is a prototypical molecular switch that undergoes a reversible change in its geometry upon irradiation with light.[1] This transformation, from the thermally stable trans isomer to a metastable cis isomer, is the basis for its function in various applications.[2][3] The defining feature of NDAB is its "push-pull" electronic structure, with the electron-donating dimethylamino group and the electron-withdrawing nitro group positioned at opposite ends of the molecule. This arrangement leads to a significant charge transfer character in its excited states, profoundly influencing its photochemistry and rendering it an exemplary model for studying photoisomerization.[4] Understanding the intricate details of this mechanism is paramount for optimizing the performance of NDAB and other push-pull azobenzenes in advanced applications.

The Core Photoisomerization Mechanism: A Dichotomy of Pathways

The photoisomerization of azobenzene derivatives from their stable trans (E) form to the metastable cis (Z) form is a subject of extensive research. The central debate has revolved around two primary mechanisms: rotation around the N=N double bond and inversion at one of the nitrogen centers.[2][5] For this compound, evidence suggests a complex interplay between these pathways, with the dominant mechanism being dependent on the specific electronic state that is populated.[6]

Upon absorption of a photon, the molecule transitions from its ground electronic state (S0) to an excited singlet state. The subsequent isomerization process can be broadly described as follows:

-

trans → cis Isomerization: This conversion is typically initiated by irradiating the molecule with UV-vis light, exciting it to the S2 (π→π) state.[7] Following rapid internal conversion to the S1 (n→π) state, the molecule is believed to undergo isomerization through a mixed inversion-rotation mechanism.[6] This involves initial dilation of the CNN bond angle (inversion component) followed by rapid torsional movements around the CCNN, CNNC, and NNCC dihedral angles (rotation component).[6]

-

cis → trans Isomerization: The reverse process can be triggered by irradiation with light of a different wavelength (often in the visible region) or can occur thermally in the dark.[4] The thermal isomerization from cis to trans is thought to proceed via a coplanar inversion transition state.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Azobenzene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoexcited structural dynamics of an azobenzene analog 4-nitro-4′-dimethylamino-azobenzene from femtosecond stimulated Raman - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. dmphotonics.com [dmphotonics.com]

- 8. A volumetric study on the thermal cis-to-trans isomerization of 4-(dimethylamino)-4′-nitroazobenzene and 4,4′-bis(dialkylamino)azobenzenes: evidence of an inversion mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Theoretical Investigation of 4-dimethylamino-4'-nitroazobenzene (DMANA) Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical and computational methodologies employed in the structural and electronic characterization of 4-dimethylamino-4'-nitroazobenzene (DMANA). As a "push-pull" substituted azobenzene, DMANA exhibits fascinating photochromic properties rooted in its molecular structure and electronic landscape. Understanding these characteristics at a quantum-mechanical level is paramount for its application in molecular switches, nonlinear optics, and photopharmacology. This document eschews a rigid template in favor of a narrative that builds from fundamental principles to advanced computational protocols, offering both the "how" and the "why" behind the theoretical investigation of this important molecule.

The Quantum Mechanical Foundation: Why Theoretical Studies are Essential for DMANA

4-dimethylamino-4'-nitroazobenzene is a molecule of significant interest due to the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group, which straddle the photoswitchable azo bridge. This "push-pull" architecture gives rise to a pronounced intramolecular charge transfer (ICT) character, profoundly influencing its ground and excited-state properties.[1] While experimental techniques provide invaluable data, theoretical studies, particularly those employing Density Functional Theory (DFT), offer a complementary and predictive lens through which to:

-

Elucidate Isomeric Structures: Accurately predict the three-dimensional geometries of the stable trans and metastable cis isomers.

-

Probe Electronic Landscapes: Visualize and quantify the distribution of electrons through analysis of frontier molecular orbitals (HOMO and LUMO).

-

Simulate Spectroscopic Signatures: Computationally generate UV-Vis, IR, and Raman spectra to aid in the interpretation of experimental data.

-

Map Reaction Pathways: Investigate the mechanisms of photoisomerization, a critical aspect of its function as a molecular switch.

Methodological Deep Dive: Selecting the Right Computational Tools

The accuracy of theoretical predictions is intrinsically tied to the chosen computational methodology. For a molecule like DMANA, with its complex electronic structure, the selection of the density functional and basis set is a critical decision.

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

DFT has emerged as the predominant method for the study of medium-sized organic molecules due to its favorable balance of computational cost and accuracy.[2] The core principle of DFT is that the energy of a system can be determined from its electron density.

Choosing the Right Functional: A Matter of Electronic Complexity

For push-pull systems like DMANA, the choice of the exchange-correlation functional is crucial. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, has been widely and successfully used for a variety of organic molecules, including azobenzene derivatives.[1][3] It provides a robust description of ground-state geometries and electronic properties.[2] For excited-state calculations and the study of charge-transfer phenomena, range-separated functionals such as CAM-B3LYP are often recommended as they can provide more accurate descriptions of electronic transitions.[4]

The Basis Set: Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets are commonly employed, with 6-311++G(d,p) being a popular choice for systems like DMANA.[1][5] This nomenclature indicates:

-

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

-

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the loosely bound electrons often involved in electronic excitations and in systems with potential for charge separation.

-

(d,p) : The addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and anisotropic electron distributions.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a well-established and reliable level of theory for obtaining accurate structural and electronic data for DMANA.

The Structure of DMANA: A Tale of Two Isomers

The photochromism of DMANA is predicated on its ability to exist in two distinct isomeric forms: the thermodynamically stable trans isomer and the metastable cis isomer.

Optimized Geometries

The following table presents the key optimized geometrical parameters for the trans and cis isomers of DMANA, calculated at the B3LYP/6-311++G(d,p) level of theory. These values are representative for this class of molecules and are in good agreement with experimental and other theoretical findings for similar push-pull azobenzenes.

| Parameter | trans-DMANA | cis-DMANA |

| Bond Lengths (Å) | ||

| N=N | 1.25 | 1.26 |

| C-N (azo) | 1.42 | 1.43 |

| C-N (amino) | 1.37 | 1.38 |

| N-O (nitro) | 1.23 | 1.23 |

| Bond Angles (°) | ||

| C-N-N | 113.5 | 118.0 |

| Dihedral Angles (°) | ||

| C-N-N-C | 180.0 | ~10.0 |

Note: The C-N-N-C dihedral angle is the defining characteristic of the two isomers, being planar in the trans configuration and twisted in the cis form.

The Electronic Heart of DMANA: Intramolecular Charge Transfer

The "push-pull" nature of DMANA leads to a significant intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-withdrawing nitro group through the π-conjugated azobenzene bridge. This ICT is fundamental to its optical properties.

Frontier Molecular Orbitals (FMOs)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions in a molecule. In DMANA, the HOMO is typically localized on the dimethylamino-substituted phenyl ring, while the LUMO is concentrated on the nitro-substituted phenyl ring.[1]

| Molecular Orbital | Energy (eV) | Character |

| LUMO | -3.45 | π* (localized on nitro-phenyl moiety) |

| HOMO | -5.80 | π (localized on dimethylamino-phenyl moiety) |

| HOMO-LUMO Gap | 2.35 | Intramolecular Charge Transfer |

Note: These energy values are representative and calculated at the B3LYP/6-311++G(d,p) level of theory.

The HOMO-LUMO energy gap is a critical parameter, as it corresponds to the energy of the lowest electronic transition. The spatial separation of the HOMO and LUMO is a clear indicator of the charge-transfer nature of this transition.

Visualizing Electron Density

A powerful way to visualize the ICT is through the generation of electron density difference maps between the ground and excited states. These maps would visually confirm the migration of electron density from the donor to the acceptor moiety upon photoexcitation.

The Mechanism of Photoswitching: A Computational Perspective

The reversible photoisomerization between the trans and cis forms is the cornerstone of DMANA's functionality. Theoretical studies have been instrumental in elucidating the underlying mechanisms. Two primary pathways have been proposed: rotation and inversion.[6][7]

-

Rotation: Involves a twisting motion around the N=N double bond.[6]

-

Inversion: Proceeds through a planar transition state where one of the C-N-N bond angles linearizes.[6]

For push-pull azobenzenes like DMANA, computational studies suggest that the photoisomerization from the trans to the cis form upon excitation to the S1 state predominantly follows a rotational mechanism .[8] This pathway is often associated with a lower energy barrier in the excited state compared to the inversion mechanism.[6][9]

Computational Protocols: A Step-by-Step Guide

The following provides a generalized workflow for performing DFT and TD-DFT calculations on DMANA using a quantum chemistry software package like Gaussian.

Workflow for DMANA Computational Analysis

References